molecular formula C21H20NO5SD3 B602613 3-Demethyl Thiocolchicine-d3 CAS No. 1246818-03-0

3-Demethyl Thiocolchicine-d3

Cat. No. B602613
M. Wt: 404.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Demethyl Thiocolchicine-d3 is a labelled analogue of 3-Demethyl Thiocolchicine, which is a metabolite of Colchicine . It is used in research as a reference material for highly accurate and reliable data analysis . The molecular formula of 3-Demethyl Thiocolchicine-d3 is C21H20D3NO5S and its molecular weight is 404.49 .


Physical And Chemical Properties Analysis

3-Demethyl Thiocolchicine-d3 is a yellow solid . Its molecular weight is 404.49 and its molecular formula is C21H20D3NO5S . Additional physical and chemical properties were not provided in the search results.

Scientific Research Applications

Role in CYP2D6 and CYP3A4 Activity Assessment

The study by Funck-Brentano et al. (2005) explores the use of Dextromethorphan (DEM) in assessing CYP2D6 and CYP3A4 activity. While this study does not directly mention "3-Demethyl Thiocolchicine-d3," it discusses the metabolic ratios of DEM, which is relevant to the understanding of metabolic pathways that may involve related compounds (Funck-Brentano et al., 2005).

Pharmacogenetics in Mental Disorders

Lannfelt et al. (1992) provide insights into the role of dopamine receptors in mental disorders, focusing on a specific polymorphism in the dopamine D3 receptor. Although this study does not specifically address "3-Demethyl Thiocolchicine-d3," understanding the role of such receptors and polymorphisms can be crucial for pharmacological studies involving various compounds (Lannfelt et al., 1992).

Vitamin D3 and its Effects

Several studies examine the role of Vitamin D3 in various contexts. For instance, Buonfiglio et al. (2017) investigate the effect of Vitamin D3 supplementation on the antimicrobial activity of airway surface liquid (ASL) in human subjects, which could be relevant for understanding the broader applications of vitamin D3 in health and disease management (Buonfiglio et al., 2017).

properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Demethyl Thiocolchicine-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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